molecular formula C42H43N13O10S2 B1244815 Promothiocin B CAS No. 156737-06-3

Promothiocin B

Cat. No. B1244815
CAS RN: 156737-06-3
M. Wt: 954 g/mol
InChI Key: GQPGNOKIVRVCQB-JVAKCPTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Promothiocin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Absolute Stereochemistry and Solution Conformation

  • Study by Yun, B., Fujita, K.-I., Furihata, K., & Seto, H. (2001)
    • Promothiocins A and B were isolated from Streptomyces sp. SF2741.
    • These compounds are unique 26-membered thiopeptides with various structural components, including valine and dehydroalanine side chains.
    • The absolute stereochemistry and solution conformation of promothiocins were investigated using degradation works and molecular modeling experiments.
    • It was found that the dehydroalanine side chains are closely related to promoter inducing activity, although they are not essential.
    • Read more.

Total Synthesis of Thiopeptide Promothiocin A

  • Study by Bagley, M., Bashford, K. E., Hesketh, A., & Moody, C. (2000)
    • This research describes the total synthesis of promothiocin A.
    • A modified Bohlmann−Rahtz pyridine synthesis was utilized to establish the antibiotic's heterocyclic centerpiece.
    • The synthesis involved a dirhodium(II)-catalyzed chemoselective carbenoid N−H insertion reaction and cyclodehydration for oxazole building blocks, and the Hantzsch reaction for thiazoles.
    • Macrocyclization strategies were employed, and the dehydroalanine side chain of the natural product was introduced in the last steps.
    • Read more.

Broad Spectrum Thiopeptide Recognition Specificity of Streptomyces lividans TipAL Protein

  • Study by Chiu, M., Folcher, M., Katoh, T., Puglia, A., Vohradský, J., Yun, B., Seto, H., & Thompson, C. (1999)
    • The TipAL protein of Streptomyces lividans recognizes a class of cyclic thiopeptide antibiotics, including promothiocin, with dehydroalanine side chains.
    • Promothiocin and other thiopeptides form irreversible complexes with TipAS, a translation product of the tipA gene, by reacting with the second of the two C-terminal cysteine residues.
    • The removal of dehydroalanine side chains from these thiopeptides resulted in reduced activity but did not completely inhibit their ability to induce expression of ptipA and the tipA gene.
    • This study provides insights into the interaction between thiopeptides like promothiocin and bacterial proteins.
    • Read more.

properties

CAS RN

156737-06-3

Product Name

Promothiocin B

Molecular Formula

C42H43N13O10S2

Molecular Weight

954 g/mol

IUPAC Name

(12S,19S,29S)-N-[3-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]amino]-3-oxoprop-1-en-2-yl]-9,12,19,23-tetramethyl-14,21,28,31-tetraoxo-29-propan-2-yl-10,24-dioxa-17,34-dithia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaene-5-carboxamide

InChI

InChI=1S/C42H43N13O10S2/c1-15(2)28-38(62)44-12-27-53-30(22(9)64-27)39(63)49-20(7)41-51-25(13-66-41)36(60)48-19(6)40-55-29(21(8)65-40)31-23(42-52-26(14-67-42)37(61)54-28)10-11-24(50-31)35(59)47-18(5)34(58)46-17(4)33(57)45-16(3)32(43)56/h10-11,13-15,19-20,28H,3-5,12H2,1-2,6-9H3,(H2,43,56)(H,44,62)(H,45,57)(H,46,58)(H,47,59)(H,48,60)(H,49,63)(H,54,61)/t19-,20-,28-/m0/s1

InChI Key

GQPGNOKIVRVCQB-JVAKCPTJSA-N

Isomeric SMILES

C[C@H]1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)N[C@H](C(=O)NCC5=NC(=C(O5)C)C(=O)N[C@H](C6=NC(=CS6)C(=O)N1)C)C(C)C

SMILES

CC1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)NC(C(=O)NCC5=NC(=C(O5)C)C(=O)NC(C6=NC(=CS6)C(=O)N1)C)C(C)C

Canonical SMILES

CC1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)NC(C(=O)NCC5=NC(=C(O5)C)C(=O)NC(C6=NC(=CS6)C(=O)N1)C)C(C)C

synonyms

promothiocin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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